molecular formula C10H12BrN B1380721 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1253592-06-1

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

カタログ番号: B1380721
CAS番号: 1253592-06-1
分子量: 226.11 g/mol
InChIキー: FFZJBJFSFZZSCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline (C₁₀H₁₁BrN, MW 225.11) is a substituted tetrahydroquinoline derivative featuring a bromine atom at the 7-position and a methyl group at the 1-position of the nitrogen atom. It is synthesized via methylation of 7-bromo-1,2,3,4-tetrahydroquinoline using paraformaldehyde and dichloroethane (DCE) . The parent compound, 7-bromo-1,2,3,4-tetrahydroquinoline (C₉H₁₀BrN, MW 212.09), has a melting point of 68–69°C and is soluble in organic solvents such as ethanol and chloroform .

特性

IUPAC Name

7-bromo-1-methyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZJBJFSFZZSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Method Overview

A commonly employed method for preparing 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline involves reductive methylation of the corresponding 7-bromo-1,2,3,4-tetrahydroquinoline. This is typically achieved by reacting the amine with paraformaldehyde followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)3) in an organic solvent such as 1,2-dichloroethane (DCE).

Experimental Details

  • Starting material: 7-bromo-1,2,3,4-tetrahydroquinoline (2.50 g, 11.8 mmol)
  • Reagents: Paraformaldehyde (3 equiv), NaBH(OAc)3 (3 equiv)
  • Solvent: Dichloroethane (DCE)
  • Conditions: Stir at room temperature for 1 hour, then add NaBH(OAc)3 and stir overnight at 40 °C
  • Work-up: Extraction with dichloromethane, washing with brine, drying over anhydrous sodium sulfate, filtration, concentration, and purification by silica gel chromatography (eluent: 1:5 ethyl acetate/petroleum ether)
  • Yield: 67% of this compound as a yellow oil
  • Characterization: LCMS (ESI) m/z = 226 [M+H]+
Parameter Details
Starting material 7-bromo-1,2,3,4-tetrahydroquinoline
Methylation agent Paraformaldehyde
Reducing agent Sodium triacetoxyborohydride (NaBH(OAc)3)
Solvent 1,2-Dichloroethane (DCE)
Temperature Room temp (initial), then 40 °C
Reaction time Overnight after addition of reducing agent
Purification Silica gel chromatography
Yield 67%

This method is straightforward and widely used for N-methylation of tetrahydroquinoline derivatives due to its mild conditions and good selectivity.

Bromination of 1,2,3,4-Tetrahydroquinoline Followed by N-Methylation

Method Overview

Another approach involves bromination of the tetrahydroquinoline core at the 7-position using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine, followed by N-methylation.

Key Points

  • Bromination of 1,2,3,4-tetrahydroquinoline with NBS or Br2 yields 7-bromo-1,2,3,4-tetrahydroquinoline with good regioselectivity.
  • Subsequent N-methylation can be performed via reductive amination or alkylation methods.
  • Aromatization to quinoline derivatives can be controlled or avoided depending on reaction conditions.
  • Yields for bromination are typically high (75-90%) for mono-bromo derivatives.

This route allows for the preparation of brominated tetrahydroquinolines as intermediates for further functionalization.

Synthetic Route Using 3-Bromophenylacetonitrile as a Starting Material (Isoquinoline Analog)

Though focused on isoquinoline analogs, similar synthetic principles apply for tetrahydroquinoline derivatives.

Method Summary

  • 3-Bromophenylacetonitrile is hydrogenated using Raney nickel catalyst to yield 3-bromophenethylamine.
  • This amine is then converted to a carbamate intermediate via reaction with methyl chloroformate.
  • Cyclization with 2-oxoacetic acid in the presence of sulfuric acid yields tetrahydroisoquinoline derivatives.
  • Final hydrolysis steps provide the target compound or its carboxylic acid derivatives.

While this method is more complex and tailored to isoquinoline analogs, it demonstrates alternative synthetic strategies involving ring closure and functional group transformations.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Reaction Type Yield (%) Notes
1 7-bromo-1,2,3,4-tetrahydroquinoline Paraformaldehyde, NaBH(OAc)3, DCE, 40 °C, overnight Reductive methylation 67 Mild, selective N-methylation
2 1,2,3,4-tetrahydroquinoline NBS or Br2 bromination, followed by N-methylation Bromination + methylation 75-90 (bromination) High regioselectivity bromination
3 3-bromophenylacetonitrile (isoquinoline analog) Raney Ni hydrogenation, methyl chloroformate, acid cyclization Multi-step synthesis Not specified More complex, involves ring closure

Research Findings and Considerations

  • Selectivity: Reductive methylation using paraformaldehyde and sodium triacetoxyborohydride is highly selective for N-methylation without overalkylation or ring aromatization.
  • Regioselectivity: Bromination with NBS at the 7-position is favored due to electronic and steric effects on the tetrahydroquinoline ring.
  • Purification: Silica gel chromatography with ethyl acetate/petroleum ether mixtures is effective for isolating pure this compound.
  • Scalability: The reductive methylation method is scalable and suitable for preparative synthesis in laboratory and industrial settings.
  • Alternative routes: More complex multi-step syntheses involving nitrile reduction and ring closure are available but less direct for this specific compound.

科学的研究の応用

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in oxidative stress .

類似化合物との比較

Substituent Position and Functional Group Variations

The table below highlights key structural and functional differences among analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Findings
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline Methyl at N1, Br at C7 C₁₀H₁₁BrN 225.11 Synthesized via methylation
7-Bromo-1,2,3,4-tetrahydroquinoline (Parent) H at N1, Br at C7 C₉H₁₀BrN 212.09 MP 68–69°C; soluble in organic solvents
6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline 1-Methylpiperidin-4-yl at N1, Br at C6 C₁₅H₂₀BrN₂ 307.24 Bulkier substituent; bromine at C6
1-Methyl-1,2,3,4-tetrahydroisoquinoline Isoquinoline scaffold, methyl at N1 C₁₀H₁₃N 147.22 Blood-brain barrier penetration
7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline Trimethyl groups at C1, C4 C₁₂H₁₆BrN 254.17 Increased steric hindrance
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline Br at C6, OMe at C7 C₁₀H₁₂BrNO 242.12 Methoxy enhances electron density
CE3F4 (6-Fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline) F at C6, Br at C5/C7, formyl at N1 C₁₁H₉Br₂FNO 357.01 Bioactive inhibitor; halogen-rich

Key Comparative Insights

Substituent Position: Bromine at C7 (as in the parent compound) vs. C6 (e.g., 6-bromo derivatives) alters electronic distribution and steric interactions.

Functional Group Modifications: Methyl vs. Piperidinyl Groups: Replacing the methyl group at N1 with a 1-methylpiperidin-4-yl moiety (compound 61) increases molecular weight and bulkiness, which may influence receptor binding in medicinal chemistry applications . Isoquinoline vs.

Halogenation and Bioactivity :

  • CE3F4 , a fluorinated and dibrominated derivative, demonstrates the impact of multiple halogens on bioactivity. Its 5,7-dibromo and 6-fluoro substituents enhance binding affinity as a protein inhibitor .

Physicochemical Properties: The parent compound’s melting point (68–69°C) decreases upon methylation due to reduced crystallinity . Hydrochloride salts (e.g., 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride) exhibit improved aqueous solubility compared to free bases .

生物活性

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline (THQ) class, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. The presence of bromine and methyl groups in its structure suggests that it may interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor or modulator of certain enzymes or receptors. The exact molecular pathways involved are still under investigation; however, the compound's structure suggests potential interactions with neurotransmitter receptors and enzymes associated with oxidative stress.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various bacterial strains and fungi. The mechanism behind its antimicrobial effects may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

This data indicates that the compound possesses varying degrees of efficacy against different microorganisms.

Anticancer Activity

The anticancer properties of this compound have also been a focus of research. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. The results are presented in Table 2.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis
MDA-MB-231 (breast)10Inhibition of tubulin polymerization
A549 (lung)12Cell cycle arrest at G2/M phase

These findings indicate a promising potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity. The bromine atom enhances binding affinity through halogen bonding interactions with biological targets .

Comparative Analysis

A comparative analysis with related compounds provides insights into how structural variations influence biological activity:

Compound NameStructural FeaturesUnique Properties
6-Bromo-7-methyl-1,2,3,4-tetrahydroquinolineBromine at sixth positionDifferent chemical reactivity
8-Bromo-7-methyl-1,2,3,4-tetrahydroquinolineBromine at eighth positionPotentially different biological activity
7-Bromo-1,2,3,4-tetrahydroquinolineLacks methyl groupMay exhibit different pharmacological properties

These variations highlight how modifications can tailor the compound's properties for specific therapeutic applications.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The bromine’s electron-withdrawing effect deshields adjacent protons. For instance, in 6-Bromo-3,4-dihydroquinolin-2(1H)-one, the bromine at position 6 causes distinct splitting patterns in aromatic protons (δ ~7.2–7.5 ppm) and downfield shifts in neighboring carbons .
  • Mass Spectrometry (ESI-MS) : Isotopic peaks (e.g., m/z 364.1275 [M – OCH₃]⁺ for Br⁷⁹ and 366.0756 for Br⁸¹) confirm bromine presence and molecular integrity .
  • X-ray crystallography : For crystalline derivatives, absolute configuration can resolve positional ambiguity .

What challenges arise in the regioselective bromination of tetrahydroquinoline derivatives, and what strategies improve selectivity?

Advanced Research Question

  • Challenge : Competing bromination at positions 5, 6, or 7 due to similar electronic environments. For example, 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1176414-91-7) and 6-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 3279-90-1) highlight positional variability .
  • Strategies :
    • Directing groups : Electron-donating substituents (e.g., methoxy at position 7) can steer bromination to adjacent positions .
    • Protection/deprotection : Temporary blocking of reactive sites (e.g., tert-butoxycarbonyl [Boc] groups) minimizes undesired reactions .
    • Computational modeling : DFT calculations predict bromine’s preferential attack sites based on frontier molecular orbitals .

How do solvent choice and catalyst affect the yield in the synthesis of brominated tetrahydroquinolines?

Advanced Research Question

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance NBS reactivity by stabilizing ionic intermediates, whereas non-polar solvents (e.g., CCl₄) favor radical pathways, leading to mixed regioisomers .
  • Catalysts : Lewis acids like FeCl₃ can accelerate bromination but risk overhalogenation. STAB in acetic acid improves reductive amination efficiency (e.g., 80–90% yield for piperidine-substituted derivatives) .
  • Temperature control : Low temperatures (−10°C to 0°C) suppress side reactions during bromine addition .

What are the best practices for characterizing byproducts in the synthesis of brominated tetrahydroquinolines?

Advanced Research Question

  • Chromatographic separation : Reverse-phase HPLC with a C18 column resolves di-brominated or de-methylated byproducts .
  • High-resolution MS (HRMS) : Accurately identifies molecular formulas (e.g., C₁₈H₂₂BrNO₄ vs. C₁₇H₁₉BrNO₃) to distinguish impurities .
  • NMR spiking : Adding authentic samples of suspected byproducts (e.g., 6-Bromo-4-methyl derivatives) to the mixture confirms co-elution patterns .

How can researchers resolve contradictions in spectral data when assigning structures to brominated tetrahydroquinoline derivatives?

Advanced Research Question

  • Case study : Discrepancies in ¹H NMR shifts between theoretical predictions and experimental data (e.g., δ 3.2 ppm for methyl groups vs. observed δ 3.5 ppm) may arise from solvent effects or conformational flexibility.
  • Solutions :
    • Variable temperature NMR : Reveals dynamic processes (e.g., ring puckering) that obscure splitting patterns .
    • 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm connectivity, especially in crowded aromatic regions .
    • Comparative analysis : Cross-referencing with structurally validated analogs (e.g., 6-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoline, CAS 184041-19-8) resolves ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。